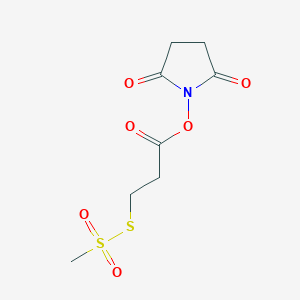

N-Succinimidyloxycarbonylethyl Methanethiosulfonate

Overview

Description

Synthesis Analysis

The synthesis of related cross-linking reagents, such as [35S]dithiobis(succinimidyl propionate) and N-succinimidyl 3-(2-pyridyldithio)propionate, involves reactions with primary and secondary aliphatic amino groups in both organic and aqueous media. These compounds demonstrate high reactivity under mild conditions and possess a long solution half-life, making them suitable for probing biological structures (Lomant & Fairbanks, 1976); (Carlsson, Drevin, & Axén, 1978).

Molecular Structure Analysis

Studies on compounds like methyl methanethiosulfonate, CH3SO2SCH3, a molecule related to N-Succinimidyloxycarbonylethyl Methanethiosulfonate, reveal that the molecular structure favors a gauche conformation due to hyperconjugative and nonbonding interactions. This insight into the molecular geometry and rotational barriers contributes to understanding the chemical behavior and reactivity of sulfonate esters (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

N-Succinimidyloxycarbonylethyl Methanethiosulfonate and its analogs engage in acylation and thiolation reactions, impacting proteins' functional groups. These reactions are crucial for studying protein interactions and dynamics. The introduction of thiol groups into proteins and the creation of protein-protein conjugates through disulfide linkages exemplify the chemical versatility and applications of these reagents (Carlsson, Drevin, & Axén, 1978).

Scientific Research Applications

Potential in Cancer Therapy : Methanethiosulfonate derivatives, including N-Succinimidyloxycarbonylethyl Methanethiosulfonate, show promise as scaffolds for preparing new direct STAT3 inhibitors. Some of these have demonstrated moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).

Efficient RNA Labeling and Purification : A method was developed for labeling and purifying 4-thiouridine-containing RNA, enabling accurate studies of microRNA turnover in human cells without affecting global levels or processing machinery. This method likely involves the use of methanethiosulfonate derivatives (Duffy et al., 2015).

Protein Structure and Dynamics Study : Site-directed methyl group labeling, where methanethiosulfonates may be used, provides a way to probe the structure and dynamics in large protein systems like the proteasome and ClpP protease (Religa et al., 2011).

Enzyme Modification and Protection : Methanethiosulfonate derivatives can reversibly inhibit enzymes and protect redox-sensitive proteins without impairing their activity. This opens new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).

Electrostatic Measurements in Peptides : Methanethiosulfonate derivatives assist in site-directed electrostatic measurements, particularly in determining the pKa of peptides via electron paramagnetic resonance, enhancing understanding of local polarity and protonation effects (Smirnov et al., 2004).

Mechanism of Action

Target of Action

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is a heterobifunctional and sulfhydryl reactive crosslinker . It primarily targets sulfhydryl groups, which are commonly found in cysteine residues in proteins. These targets play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the protein’s tertiary structure.

Mode of Action

The compound interacts with its targets through a process known as crosslinking. As a heterobifunctional crosslinker, it has two reactive ends that can form covalent bonds with sulfhydryl groups on separate molecules. This can result in the formation of a stable complex between two proteins, or between different regions of the same protein, leading to changes in the protein’s structure and function .

Action Environment

The action, efficacy, and stability of N-Succinimidyloxycarbonylethyl Methanethiosulfonate can be influenced by various environmental factors. For instance, its reactivity towards sulfhydryl groups can be affected by the redox environment. Moreover, factors such as pH and temperature can influence its stability and reactivity .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPQUPMCCSLZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404344 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

CAS RN |

385399-11-1 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

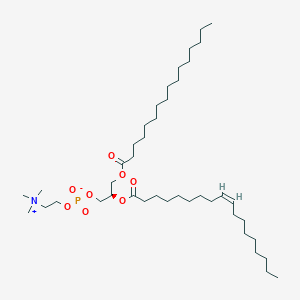

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.